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Compound of Interest

Compound Name: UNC9426

Cat. No.: B15543844 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of UNC9426, a potent and orally

bioavailable small molecule inhibitor of TYRO3 kinase. We will delve into the discovery

process, detailing the structure-based design strategies employed, and present its biochemical

and cellular activity, pharmacokinetic profile, and the key experimental methodologies used in

its characterization.

Introduction to UNC9426 and its Target: TYRO3
UNC9426 is a selective inhibitor of TYRO3, a member of the TAM (TYRO3, AXL, MERTK)

family of receptor tyrosine kinases.[1][2][3] The TAM kinases are crucial regulators of various

physiological processes, including immune homeostasis, platelet aggregation, and the

clearance of apoptotic cells.[4] Dysregulation of TYRO3 signaling has been implicated in

various diseases, including cancer and thrombosis.[1][4] UNC9426 was developed through a

structure-based drug design approach to achieve high potency and selectivity for TYRO3,

offering a promising therapeutic agent for diseases driven by aberrant TYRO3 activity.[1]

Biochemical and Cellular Activity of UNC9426
UNC9426 demonstrates potent and selective inhibition of TYRO3 kinase. Its inhibitory activity

has been characterized through various biochemical and cellular assays.
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UNC9426 exhibits a half-maximal inhibitory concentration (IC50) of 2.1 nM against TYRO3.[2]

[3][5][6] It displays significant selectivity over the other TAM family members, with a 276-fold

selectivity against MERTK and a 90-fold selectivity against AXL.[2][6] The selectivity of

UNC9426 was further evaluated against a broader panel of kinases, where it demonstrated a

favorable selectivity profile with an Ambit selectivity score (S50) of 0.026 at a concentration of

1.0 μM.[1][5]

Parameter Value Reference

TYRO3 IC50 2.1 nM [2][3][5][6]

Selectivity vs. MERTK 276-fold [2][6]

Selectivity vs. AXL 90-fold [2][6]

Ambit Selectivity Score (S50 at

1.0 μM)
0.026 [1][5]

Table 1: Inhibitory Potency and Selectivity of UNC9426

A kinase selectivity screening of UNC9426 at 1 µM revealed potent inhibition of TYRO3 with

minimal off-target effects on a panel of other kinases.
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Kinase % Inhibition at 1 µM

TYRO3 99

AXL 70

HGK 27

MER 25

MARK3 19

TRKC 18

LOK 18

CHK1 15

TRKA 11

IRAK1 11

MARK2 10

Table 2: Kinase Selectivity Profile of UNC9426 (Selected Kinases)

Pharmacokinetic Profile of UNC9426 in Mice
Pharmacokinetic studies in mice have demonstrated that UNC9426 possesses favorable drug-

like properties, including oral bioavailability.

Parameter Value Route of Administration

Clearance (CL) 3.5 mL/min/kg Intravenous (IV)

Half-life (T1/2) 10.0 hours Intravenous (IV)

Oral Bioavailability (%F) 36% Oral (PO)

Table 3: Pharmacokinetic Parameters of UNC9426 in Mice
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The discovery of UNC9426 was guided by a structure-based drug design (SBDD) strategy. This

approach leverages the three-dimensional structural information of the target protein to design

and optimize potent and selective inhibitors. The general workflow for such a process is

outlined below.

Design Phase
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Obtain 3D Structure
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A generalized workflow for the structure-based drug design of a kinase inhibitor.

TYRO3 Signaling Pathway
UNC9426 exerts its effects by inhibiting the TYRO3 signaling pathway. Upon binding of its

ligands, primarily Growth Arrest-Specific 6 (GAS6) and Protein S (PROS1), TYRO3 dimerizes

and autophosphorylates, initiating downstream signaling cascades that regulate cell survival,

proliferation, and migration. Key downstream pathways include the PI3K/AKT and MAPK/ERK

pathways.
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A simplified diagram of the TYRO3 signaling pathway and the inhibitory action of UNC9426.

Experimental Protocols
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Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are the protocols for key experiments used in the characterization of UNC9426.

Kinase Activity Assay (Off-chip Mobility Shift Assay)
This assay is used to determine the in vitro inhibitory activity of compounds against a panel of

kinases.

Materials:

Kinase of interest

Fluorescently labeled peptide substrate

ATP

Assay buffer (e.g., 20 mM HEPES, 0.01% Triton X-100, 2 mM DTT, pH 7.5)

Test compound (UNC9426) dissolved in DMSO

Termination buffer

Microfluidic capillary electrophoresis system (e.g., LabChip)

Procedure:

Prepare a 4x solution of the test compound in the assay buffer.

Prepare a 4x solution of the substrate and ATP in the assay buffer.

Prepare a 2x solution of the kinase in the assay buffer.

In a 384-well plate, mix 5 µL of the 4x compound solution, 5 µL of the 4x substrate/ATP

solution, and 10 µL of the 2x kinase solution.

Incubate the reaction mixture at room temperature for a predetermined time (e.g., 1-5 hours).

Stop the reaction by adding 60 µL of termination buffer.
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Analyze the reaction mixture using a microfluidic capillary electrophoresis system to

separate and quantify the substrate and phosphorylated product.

Calculate the percent inhibition based on the ratio of product to substrate peaks, with the

reaction control (no inhibitor) as 0% inhibition and a background control (no enzyme) as

100% inhibition.

Cellular Target Engagement (NanoBRET Assay)
The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is used to measure the

engagement of the inhibitor with its target kinase in living cells.

Materials:

HEK293 cells

Expression vectors for NanoLuc-TYRO3 fusion protein and a fluorescently labeled binding

partner (tracer)

Transfection reagent

Opti-MEM I Reduced Serum Medium

NanoBRET Nano-Glo Substrate

Test compound (UNC9426)

Multi-mode plate reader capable of measuring luminescence and fluorescence

Procedure:

Seed HEK293 cells in a suitable culture plate.

Co-transfect the cells with the NanoLuc-TYRO3 and tracer expression vectors using a

suitable transfection reagent.

After incubation to allow for protein expression, harvest and resuspend the cells.

Dispense the cell suspension into a 384-well white plate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b15543844?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15543844?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add the test compound (UNC9426) at various concentrations to the wells.

Add the NanoBRET Nano-Glo Substrate to all wells.

Incubate the plate at room temperature in the dark.

Measure the donor (NanoLuc) emission at 460 nm and the acceptor (tracer) emission at

>600 nm using a multi-mode plate reader.

Calculate the NanoBRET ratio by dividing the acceptor signal by the donor signal.

Determine the EC50 value by plotting the NanoBRET ratio against the compound

concentration.

In Vivo Pharmacokinetic Study in Mice
This protocol outlines the procedure for determining the pharmacokinetic parameters of

UNC9426 in a mouse model.

Animals:

Male CD-1 mice

Dosing and Sample Collection:

Administer UNC9426 to mice via intravenous (IV) or oral (PO) routes at a specified dose

(e.g., 3 mg/kg).

Collect blood samples at various time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8,

and 24 hours).

Process the blood samples to obtain plasma.

Store plasma samples at -80°C until analysis.

Bioanalysis:

Extract UNC9426 from the plasma samples.
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Quantify the concentration of UNC9426 in the plasma samples using a validated LC-MS/MS

(Liquid Chromatography-Tandem Mass Spectrometry) method.

Data Analysis:

Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, CL, t1/2, %F) from the

plasma concentration-time data using non-compartmental analysis software (e.g.,

WinNonlin).

In Vitro Characterization Cellular Characterization In Vivo Evaluation

Kinase Activity Assay
(Off-chip Mobility Shift)

IC50 & Selectivity
Determination

NanoBRET Assay

Cellular Target
Engagement (EC50)

Pharmacokinetic Study
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Determine CL, t1/2, %F

Click to download full resolution via product page

An overview of the experimental workflow for the characterization of UNC9426.

Conclusion
UNC9426 is a potent and selective TYRO3 inhibitor discovered through a rigorous structure-

based drug design campaign. Its favorable biochemical, cellular, and pharmacokinetic profiles

make it a valuable tool for studying TYRO3 biology and a promising lead compound for the

development of novel therapeutics targeting TYRO3-driven pathologies. The detailed

methodologies provided in this guide are intended to facilitate further research and

development in this area.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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